
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine-3-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including acylation, hydrolysis, and acidification.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of various chemical products, including corrosion inhibitors and intermediates for other industrial processes.
Mecanismo De Acción
The mechanism by which 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Comparación Con Compuestos Similares
2-Amino-3-hydroxypyridine: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-pyridinamine: Another pyridine derivative with different functional groups.
2-Hydroxy-1-naphthaldehyde: Used in condensation reactions with the compound to form Schiff bases.
Uniqueness: 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is unique due to its specific combination of hydroxyl and acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H8ClNO3 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
2-(3-hydroxypyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8-5(6)4-7(10)11;/h1-3,9H,4H2,(H,10,11);1H |
Clave InChI |
ARBOVFHZYSHCNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CC(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
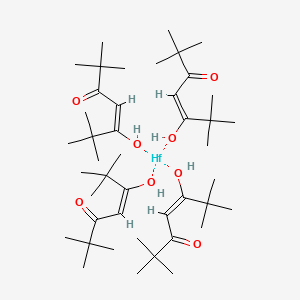
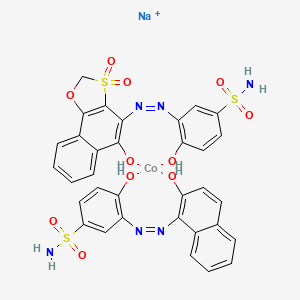
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)

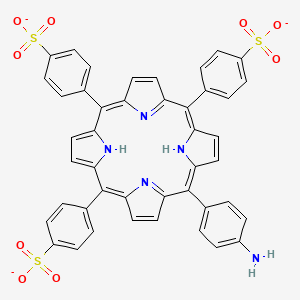
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
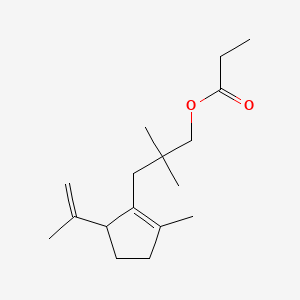
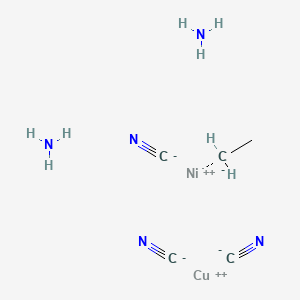
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)


